ST271

Description

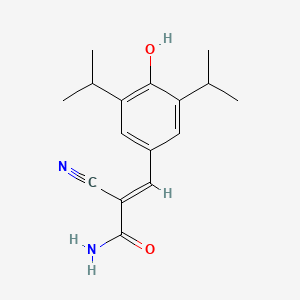

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLQHJRJKQDTKW-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106392-48-7 | |

| Record name | ST 271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide: A Technical Guide to its Mechanism of Action

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, more commonly known as Tyrphostin AG17 or [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a synthetic, low molecular weight compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. Initially investigated for its potential as an anticancer agent due to its ability to inhibit receptor tyrosine kinases, subsequent research has revealed a more complex mechanism of action. This technical guide provides a comprehensive overview of the core mechanism of action of Tyrphostin AG17, with a focus on its effects on mitochondrial function and cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanism of Action: Mitochondrial Disruption

The primary and most potent mechanism of action of Tyrphostin AG17 at physiologically relevant concentrations is the disruption of mitochondrial function. This leads to a cascade of events culminating in cell growth inhibition and apoptosis.[1][2][3]

Mitochondrial Uncoupling

Tyrphostin AG17 acts as a potent mitochondrial uncoupler.[4][5][6] It disrupts the electrochemical gradient across the inner mitochondrial membrane, which is essential for the production of ATP through oxidative phosphorylation. This uncoupling leads to a rapid decrease in cellular ATP levels.

Depolarization of Mitochondrial Membrane Potential (ΔΨm)

A key consequence of mitochondrial uncoupling is the depolarization of the mitochondrial membrane potential (ΔΨm). Tyrphostin AG17 has been shown to cause a significant loss of ΔΨm in a time- and dose-dependent manner.[3][7] This is a critical event in the induction of apoptosis.

Induction of Apoptosis

The disruption of mitochondrial integrity and function by Tyrphostin AG17 triggers the intrinsic apoptotic pathway. The loss of ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of caspases that execute the apoptotic program.

Effects on Cellular Signaling Pathways

While mitochondrial disruption is the primary mechanism of action, Tyrphostin AG17 also influences cellular signaling pathways, although the direct inhibitory effects on specific kinases at low micromolar concentrations are less pronounced.

JAK/STAT Pathway

Some studies have investigated the effect of tyrphostins on the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[8][9][10] While some tyrphostins are potent JAK inhibitors, the direct inhibition of JAK2 by Tyrphostin AG17 at concentrations that induce cell death is not definitively established as its primary mode of action. The observed effects on STAT3 activation may be downstream of the profound metabolic stress induced by mitochondrial dysfunction rather than direct kinase inhibition.

Other Kinase Inhibition

Tyrphostin AG17 was initially characterized as an inhibitor of the epidermal growth factor receptor (EGFR) kinase, though with a relatively high IC50 value of 460 µM in A431 cells.[11] It has also been reported to inhibit the platelet-derived growth factor receptor (PDGFR) tyrosine kinase with an IC50 of 500 nM in a cell-free assay. However, its potent anti-proliferative effects are observed at much lower concentrations (0.7 to 4.0 µM), suggesting that its primary mechanism of cell growth inhibition is not through direct receptor tyrosine kinase inhibition.[1][2][7]

Quantitative Data

The biological activity of Tyrphostin AG17 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Reference |

| HL-60(TB) | Promyelocytic Leukemia | 0.7 | [1][2][7] |

| OCI-Ly8 | Immunoblastic Lymphoma | Potent inhibitor (exact IC50 not stated) | [12] |

| Various Human Tumor Lines | Leukemia, Ovarian, Brain, Colon, Breast, Melanoma, Renal, Lung | 0.7 - 4.0 | [1][2][7] |

| MCF-7 | Breast Cancer | 26.3 (for an analog) | [1] |

| Parameter | Value | Cell Line/System | Reference |

| EGFR Kinase Inhibition (IC50) | 460 µM | A431 epidermoid carcinoma | [11] |

| PDGFR Tyrosine Kinase Inhibition (IC50) | 500 nM | Cell-free assay | |

| CDK2 Kinase Inhibition (IC50) | 1.79 - 2.92 µM (for analogs) | Cell-free assay | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Tyrphostin AG17.

Cell Growth Inhibition Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[13][14][15][16]

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Tyrphostin AG17 for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)

Rhodamine 123 is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.[2][17][18][19][20]

Protocol:

-

Cell Treatment: Cells are treated with Tyrphostin AG17 for the desired time.

-

Rhodamine 123 Staining: Cells are incubated with Rhodamine 123 (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Washing: Cells are washed with PBS to remove excess dye.

-

Analysis: The fluorescence intensity of the cells is analyzed by fluorescence microscopy or flow cytometry. A decrease in fluorescence in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Cellular ATP Level Measurement Assay

Cellular ATP levels can be quantified using a luciferase-based assay. The light produced from the reaction of ATP with luciferin and luciferase is proportional to the ATP concentration.[21][22][23][24]

Protocol:

-

Cell Lysis: Cells treated with Tyrphostin AG17 are lysed to release intracellular ATP.

-

Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferin and luciferase.

-

Luminescence Measurement: The luminescence is immediately measured using a luminometer.

-

Data Analysis: ATP levels in treated cells are compared to those in untreated control cells, often normalized to total protein content.

Western Blot Analysis of Protein Phosphorylation

Western blotting can be used to assess the phosphorylation status of specific proteins, such as JAK2 and STAT3.

Protocol:

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified to determine the relative levels of phosphorylated protein.

Visualizations

Signaling Pathway Diagram

Caption: Primary and secondary mechanisms of action of Tyrphostin AG17.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of Tyrphostin AG17's mechanism.

Conclusion

References

- 1. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. adooq.com [adooq.com]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. protocols.io [protocols.io]

- 17. apexbt.com [apexbt.com]

- 18. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioassaysys.com [bioassaysys.com]

- 22. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. ATP Assays | What is an ATP Assay? [promega.com]

- 24. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG17: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG17, also known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a synthetic compound initially characterized as a protein tyrosine kinase inhibitor. However, extensive research has revealed a multifaceted biological profile, implicating it in the modulation of critical cellular processes including cell cycle progression, apoptosis, and mitochondrial function. This technical guide provides an in-depth overview of the biological activity of Tyrphostin AG17, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological Activities

Tyrphostin AG17 exerts its biological effects through several distinct, yet potentially interconnected, mechanisms. These primarily include the induction of apoptosis, cell cycle arrest at the G1 phase, and the disruption of mitochondrial function.

Induction of Apoptosis

Tyrphostin AG17 has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by key molecular events such as the activation of caspase-3.[1] Studies have shown that AG17 can induce apoptosis even in cell lines that overexpress the anti-apoptotic protein Bcl-2, suggesting a mechanism that can bypass this common resistance pathway.[2]

Cell Cycle Arrest

A significant effect of Tyrphostin AG17 is the induction of cell cycle arrest at the G1 phase.[2][3] This blockage of progression from the G1 to the S phase of the cell cycle prevents DNA replication and ultimately inhibits cell proliferation. This effect is closely linked to the compound's ability to modulate the activity of key cell cycle regulatory proteins.

Disruption of Mitochondrial Function

A primary mechanism of action for Tyrphostin AG17 is the disruption of mitochondrial function. It acts as a mitochondrial uncoupler, dissipating the mitochondrial membrane potential and leading to a decrease in ATP synthesis.[4][5][6][7] This impairment of mitochondrial respiration is a key contributor to the compound's anti-proliferative and apoptotic effects. The compound is structurally identical to SF 6847, a known uncoupler of oxidative phosphorylation.[5]

Molecular Targets and Signaling Pathways

The diverse biological activities of Tyrphostin AG17 stem from its interaction with specific molecular targets and its influence on key signaling pathways.

Inhibition of Cyclin-Dependent Kinase 2 (cdk2) Activity

While initially classified as a broad protein tyrosine kinase inhibitor, a more specific target of AG17 has been identified as cyclin-dependent kinase 2 (cdk2).[2][3] The inactivation of cdk2, a crucial regulator of the G1/S phase transition, is a key mechanism underlying the observed G1 cell cycle arrest.[2][3]

Modulation of Insulin Signaling

Tyrphostin AG17 has also been characterized as an insulin inhibitor.[1] By interfering with the insulin signaling pathway, it can impact cellular metabolism and growth, contributing to its anti-proliferative effects, particularly in the context of adipogenesis.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways affected by Tyrphostin AG17.

Caption: Signaling pathways modulated by Tyrphostin AG17.

Quantitative Data

The following table summarizes the 50% growth inhibition (GI50) concentrations of Tyrphostin AG17 in a panel of human tumor cell lines.

| Cell Line | Tissue of Origin | GI50 (µM) | Reference |

| HL-60(TB) | Promyelocytic Leukemia | 0.7 | [4][7] |

| A549/ATCC | Non-Small Cell Lung | 1.4 | [4] |

| COLO 205 | Colon Adenocarcinoma | 2.1 | [4] |

| HCT-116 | Colon Carcinoma | 2.3 | [4] |

| HOP-62 | Non-Small Cell Lung | 2.4 | [4] |

| K-562 | Chronic Myelogenous Leukemia | 2.5 | [4] |

| OVCAR-3 | Ovarian Adenocarcinoma | 2.6 | [4] |

| SNB-75 | CNS Glioblastoma | 2.7 | [4] |

| U251 | CNS Glioblastoma | 2.8 | [4] |

| MCF7 | Breast Adenocarcinoma | 3.0 | [4] |

| OVCAR-5 | Ovarian Adenocarcinoma | 3.2 | [4] |

| PC-3 | Prostate Adenocarcinoma | 3.8 | [4] |

| CAKI-1 | Renal Clear Cell Carcinoma | 4.0 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Tyrphostin AG17.

Cell Viability and Growth Inhibition Assay (MTT Assay)

This protocol is used to assess the effect of Tyrphostin AG17 on cell viability and to determine the GI50 values.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of Tyrphostin AG17 concentrations for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value using a dose-response curve.

Apoptosis Detection (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with Tyrphostin AG17, then lyse the cells using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading: Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.

Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)

This protocol assesses the effect of Tyrphostin AG17 on the mitochondrial membrane potential.

-

Cell Treatment: Treat cells with Tyrphostin AG17 for the desired time.

-

Rhodamine 123 Staining: Incubate the cells with Rhodamine 123 (a fluorescent dye that accumulates in mitochondria with an intact membrane potential) at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

-

Data Analysis: A decrease in fluorescence intensity in treated cells compared to controls indicates a loss of mitochondrial membrane potential.

Cell Cycle Analysis

This protocol is used to determine the effect of Tyrphostin AG17 on cell cycle distribution.

-

Cell Treatment and Fixation: Treat cells with Tyrphostin AG17, then harvest and fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for assessing the biological activity of Tyrphostin AG17.

Caption: General experimental workflow for Tyrphostin AG17.

Conclusion

Tyrphostin AG17 exhibits a complex and potent range of biological activities, primarily centered around the induction of apoptosis and cell cycle arrest through the inhibition of cdk2 and the disruption of mitochondrial function. Its ability to act as a mitochondrial uncoupler is a key feature of its mechanism of action. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Tyrphostin AG17 and related compounds. Further research is warranted to fully elucidate the intricate interplay of its molecular targets and to explore its potential in various disease contexts.

References

- 1. youtube.com [youtube.com]

- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. adooq.com [adooq.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

SF-6847: A Technical Guide to its Protonophore and Uncoupling Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-6847, also known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a potent classical protonophore and an invaluable tool in the study of mitochondrial bioenergetics. Its primary mechanism of action involves the transport of protons across the inner mitochondrial membrane, effectively uncoupling oxidative phosphorylation from ATP synthesis. This dissipation of the proton motive force leads to an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and a shift in cellular metabolism. This technical guide provides a comprehensive overview of the core principles of SF-6847's uncoupling activity, detailed experimental protocols for its characterization, and a summary of its effects on cellular signaling pathways.

Mechanism of Action: Protonophore Activity

SF-6847 is a lipophilic weak acid. Its ability to uncouple mitochondrial respiration stems from its capacity to shuttle protons across the inner mitochondrial membrane, a membrane that is typically impermeable to protons except through the ATP synthase complex. The uncoupling mechanism can be visualized as a cyclical process:

-

Protonation: In the acidic intermembrane space, the anionic form of SF-6847 picks up a proton.

-

Translocation: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

-

Deprotonation: Once in the matrix, SF-6847 releases the proton.

-

Return: The anionic form of SF-6847 then returns to the intermembrane space to repeat the cycle.

This continuous shuttling of protons dissipates the electrochemical gradient that is essential for driving ATP synthesis by ATP synthase. Consequently, the energy from substrate oxidation is released as heat rather than being captured in the chemical bonds of ATP. The phenolic hydroxyl group of SF-6847 is essential for this uncoupling activity.

Quantitative Analysis of Uncoupling Activity

The potency of SF-6847 as an uncoupler is a critical parameter for experimental design. While comprehensive comparative data is limited, studies have established its high efficacy at nanomolar concentrations.

| Parameter | Value | Cell/System Type | Reference |

| Concentration for Complete Uncoupling | ~20 nM | Rat Liver Mitochondria | [1](--INVALID-LINK--) |

Note: The effective concentration of SF-6847 can vary depending on the experimental system, including the cell type, mitochondrial density, and the specific assay conditions. It is recommended to perform a dose-response titration for each new experimental setup.

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells using a standard polarographic oxygen electrode or fluorescence-based assays.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration Buffer (e.g., MiR05, containing EGTA, MgCl₂, K-lactobionate, taurine, KH₂PO₄, HEPES, sucrose, and BSA)

-

Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

SF-6847 stock solution (in DMSO)

-

FCCP (a commonly used uncoupler for comparison)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

Procedure:

-

Chamber Preparation: Prepare and calibrate the oxygen electrode chamber according to the manufacturer's instructions. Add pre-warmed respiration buffer to the chamber.

-

Baseline Measurement: Record a stable baseline OCR.

-

State 2 Respiration: Add the respiratory substrates (e.g., pyruvate and malate for Complex I-linked respiration). This measures the basal rate of oxygen consumption.

-

State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis. This will induce a rapid increase in OCR, representing coupled respiration.

-

State 4 Respiration: Once the added ADP is phosphorylated to ATP, the OCR will decrease to a slower rate, known as State 4 or resting respiration.

-

Uncoupled Respiration: Add a carefully titrated concentration of SF-6847. This will cause a rapid increase in OCR, bypassing the need for ADP, as the proton gradient is dissipated. This represents the maximal respiratory capacity.

-

Inhibition: Add oligomycin to inhibit ATP synthase. In well-coupled mitochondria, this will significantly reduce OCR. Subsequent addition of SF-6847 will restore maximal respiration.

-

Respiratory Chain Inhibition: Finally, add rotenone and antimycin A to inhibit the electron transport chain and confirm that the observed oxygen consumption is mitochondrial.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of cationic, lipophilic fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1 to assess changes in ΔΨm.

Materials:

-

Cultured cells

-

Fluorescent dye (TMRM or JC-1) stock solution (in DMSO)

-

SF-6847 stock solution (in DMSO)

-

FCCP (for positive control)

-

Oligomycin (for hyperpolarization control)

-

Fluorescence microscope or plate reader

Procedure (using TMRM):

-

Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere.

-

Dye Loading: Incubate the cells with a working concentration of TMRM in a suitable buffer (e.g., HBSS) at 37°C. The optimal concentration and loading time should be determined empirically.

-

Baseline Fluorescence: Acquire baseline fluorescence images or readings. In healthy, polarized mitochondria, TMRM will accumulate and exhibit a bright red fluorescence.

-

SF-6847 Treatment: Add SF-6847 at the desired concentration. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

-

Controls: In parallel wells, treat with FCCP as a positive control for depolarization and with oligomycin to induce hyperpolarization (an increase in fluorescence).

-

Image Analysis/Data Quantification: Quantify the changes in fluorescence intensity over time.

Signaling Pathways and Logical Relationships

Mitochondrial uncoupling by SF-6847 initiates a cascade of cellular responses primarily linked to the altered energetic state and the production of reactive oxygen species (ROS).

Experimental Workflow for Assessing Uncoupling

The following diagram illustrates a typical experimental workflow to characterize the uncoupling activity of SF-6847.

Caption: Experimental workflow for characterizing SF-6847's uncoupling activity.

SF-6847 Mechanism of Action

This diagram illustrates the cyclical proton-shuttling mechanism of SF-6847 across the inner mitochondrial membrane.

Caption: The protonophore mechanism of SF-6847.

Downstream Signaling Consequences of Mitochondrial Uncoupling

The dissipation of the mitochondrial proton gradient by SF-6847 can lead to increased production of reactive oxygen species (ROS) and a decrease in the cellular ATP:AMP ratio. These changes can activate key cellular signaling pathways.

Caption: Downstream signaling effects of SF-6847-induced mitochondrial uncoupling.

Applications in Research and Drug Development

The potent and specific activity of SF-6847 makes it a valuable tool for:

-

Studying Mitochondrial Respiration: Elucidating the mechanisms of electron transport chain function and regulation.

-

Investigating Cellular Metabolism: Understanding the interplay between mitochondrial function and other metabolic pathways.

-

Modeling Mitochondrial Dysfunction: Creating in vitro models of diseases associated with mitochondrial defects.

-

Drug Discovery: Screening for compounds that modulate mitochondrial function or protect against mitochondrial damage. The development of mitochondria-targeted derivatives of SF-6847 is an active area of research for potential therapeutic applications.

Conclusion

SF-6847 is a powerful and highly specific mitochondrial uncoupler. A thorough understanding of its mechanism of action and the appropriate experimental methodologies for its use is crucial for obtaining reliable and reproducible data. The ability of SF-6847 to modulate cellular energy metabolism and redox signaling makes it an indispensable tool for researchers and a molecule of interest in the development of novel therapeutics targeting mitochondrial function.

References

An In-depth Technical Guide to the Synthesis of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (Tyrphostin AG-17)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, a compound also known as Tyrphostin AG-17. This molecule is of significant interest in biomedical research due to its activity as a protein tyrosine kinase inhibitor and a mitochondrial uncoupler.[1] The synthesis primarily relies on the Knoevenagel condensation, a classic and efficient method for carbon-carbon bond formation.

Core Synthesis Pathway: Knoevenagel Condensation

The most direct and widely employed method for synthesizing the target compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, 2-cyanoacetamide, to a carbonyl group of an aldehyde, 4-hydroxy-3,5-diisopropylbenzaldehyde, followed by a dehydration reaction to yield the final α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.

The overall reaction scheme is as follows:

Experimental Protocols

Two primary protocols for this synthesis are presented below. The first is a traditional method utilizing piperidine as a catalyst, and the second is a more modern, microwave-assisted green chemistry approach.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol is adapted from established procedures for similar Knoevenagel condensations.[1]

Materials:

-

4-hydroxy-3,5-diisopropylbenzaldehyde

-

2-cyanoacetamide

-

Methanol (or Ethanol)

-

Piperidine

-

Isopropyl alcohol (for washing)

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a slurry of 4-hydroxy-3,5-diisopropylbenzaldehyde (1 equivalent) in methanol (approximately 5-10 mL per gram of aldehyde).

-

To this slurry, add 2-cyanoacetamide (1.1 equivalents).

-

Add a catalytic amount of piperidine (e.g., 10 drops).

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Filter the solid product using suction filtration.

-

Wash the collected crystals with cold isopropyl alcohol to remove any unreacted starting materials and impurities.

-

Air-dry the purified product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

Protocol 2: Microwave-Assisted Synthesis with Ammonium Acetate

This method offers a greener and often faster alternative to the traditional reflux method.[2]

Materials:

-

4-hydroxy-3,5-diisopropylbenzaldehyde

-

2-cyanoacetamide

-

Ammonium acetate

-

Ethanol (optional, for recrystallization)

Procedure:

-

In a porcelain dish or a suitable microwave-safe vessel, combine 4-hydroxy-3,5-diisopropylbenzaldehyde (1 equivalent) and 2-cyanoacetamide (1 equivalent).

-

Add a catalytic amount of ammonium acetate (e.g., 10 mg per 4 mmol of aldehyde) and mix thoroughly with the reactants.

-

Place the reaction vessel in a microwave reactor and irradiate at a low power setting (e.g., 160 W) for a short duration (e.g., 40-60 seconds). Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product can be purified by recrystallization from ethanol.

Quantitative Data

| Parameter | Protocol 1 (Piperidine) | Protocol 2 (Microwave) |

| Yield | >90% | High (typically >85%) |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Expected to be a crystalline solid with a defined melting point. |

| Appearance | Expected to be a pale yellow or white crystalline solid. | Expected to be a pale yellow or white crystalline solid. |

| ¹H NMR | Expected signals for aromatic protons, isopropyl protons, vinyl proton, and amide protons. | Expected signals for aromatic protons, isopropyl protons, vinyl proton, and amide protons. |

| ¹³C NMR | Expected signals for aromatic carbons, isopropyl carbons, vinyl carbons, nitrile carbon, and carbonyl carbon. | Expected signals for aromatic carbons, isopropyl carbons, vinyl carbons, nitrile carbon, and carbonyl carbon. |

| IR (cm⁻¹) | Expected peaks for -OH, -NH₂, C≡N, C=O, and C=C stretching vibrations. | Expected peaks for -OH, -NH₂, C≡N, C=O, and C=C stretching vibrations. |

| MS (m/z) | Expected molecular ion peak corresponding to the molecular weight of the product (C₁₆H₂₀N₂O₂). | Expected molecular ion peak corresponding to the molecular weight of the product (C₁₆H₂₀N₂O₂). |

Visualizations

Synthesis Pathway Diagram

Caption: Knoevenagel condensation for the synthesis of Tyrphostin AG-17.

Experimental Workflow Diagram

Caption: Workflow for the piperidine-catalyzed synthesis of Tyrphostin AG-17.

References

Tyrphostin AG17: A Technical Guide to its Function as a Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG17, also known as [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], is a member of the tyrphostin family of compounds, which are synthetic molecules designed to inhibit protein tyrosine kinases (PTKs).[1] Initially recognized for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) kinase, further research has revealed a broader mechanism of action, including the disruption of mitochondrial function and inhibition of cell cycle kinases.[2][3][4] This technical guide provides an in-depth overview of Tyrphostin AG17, consolidating key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support ongoing research and drug development efforts.

Mechanism of Action

Tyrphostin AG17 exerts its biological effects through a multi-faceted mechanism of action. While initially classified as a tyrosine kinase inhibitor, its cellular effects are not limited to the direct inhibition of EGFR.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

Tyrphostin AG17 was first identified as an inhibitor of the EGF receptor kinase.[2] EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and differentiation.[5][] AG17 competitively inhibits the ATP binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Disruption of Mitochondrial Function

A significant aspect of AG17's cellular activity is its ability to disrupt mitochondrial function. Studies have shown that AG17 acts as an uncoupler of oxidative phosphorylation, leading to a rapid decrease in cellular ATP levels and a loss of the mitochondrial membrane potential.[3][7][8] This effect is observed within an hour of drug exposure and is considered a primary mechanism for its antiproliferative effects in several cancer cell lines.[3][7]

Inhibition of Cell Cycle Progression

Tyrphostin AG17 has been demonstrated to induce cell cycle arrest at the G1 phase, followed by apoptosis.[1][4] This effect is associated with a reduction in the kinase activity of cyclin-dependent kinase 2 (cdk2), a key regulator of the G1/S phase transition.[1][4] While the direct target of AG17 in this context is still under investigation, the inhibition of cdk2 activity contributes significantly to its anti-cancer properties.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of Tyrphostin AG17 across various cell lines and kinase assays.

Table 1: In Vitro IC50 Values of Tyrphostin AG17

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| A431 (human epidermoid carcinoma) | EGF Receptor Kinase Inhibition | 460 | [2] |

| Panel of 13 human tumor cell lines | Growth Inhibition (Tetrazolium dye reduction) | 0.7 - 4.0 | [3][7] |

| HL-60(TB) (promyelocytic leukemia) | Growth Inhibition | ~1.5 (for total growth inhibition) | [3][7] |

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Tyrphostin AG17.

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling cascade by Tyrphostin AG17.

Mitochondrial Disruption Pathway

Caption: Mechanism of mitochondrial disruption induced by Tyrphostin AG17.

Cell Cycle Inhibition Pathway

Caption: Inhibition of the G1/S cell cycle transition by Tyrphostin AG17.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Tyrphostin AG17.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., A431, HL-60) are maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: A stock solution of Tyrphostin AG17 is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM and stored at -20°C.

-

Treatment: For experiments, the stock solution is diluted to the desired final concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

In Vitro EGFR Kinase Assay

This protocol is a synthesized methodology based on general EGFR kinase assay principles.

-

Reagents:

-

Recombinant human EGFR kinase domain

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA)[9]

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³²P]ATP

-

Tyrphostin AG17 at various concentrations

-

10% Trichloroacetic acid (TCA)

-

Phosphocellulose filter paper

-

-

Procedure:

-

Prepare the kinase reaction mixture in the kinase assay buffer containing the recombinant EGFR enzyme and the peptide substrate.

-

Add Tyrphostin AG17 at a range of concentrations to the reaction mixtures and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper and immersing it in 10% TCA.

-

Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each AG17 concentration and determine the IC50 value.

-

Western Blot Analysis of EGFR Phosphorylation

-

Cell Lysis:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Pre-treat cells with various concentrations of Tyrphostin AG17 for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[10]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.[10]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-Tyr1068) overnight at 4°C.[3]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for total EGFR as a loading control.[11]

-

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Tyrphostin AG17 for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mitochondrial Membrane Potential Assay

-

Cell Treatment: Treat cells with Tyrphostin AG17 at the desired concentration and time points.

-

Rhodamine 123 Staining:

-

Analysis:

-

Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[3][7]

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer. A shift in the fluorescence peak to the left indicates a decrease in mitochondrial membrane potential.

-

Cdk2 Kinase Assay

This protocol is a synthesized methodology based on general cdk2 kinase assay principles.

-

Reagents:

-

Immunoprecipitated or recombinant active Cdk2/Cyclin E complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Histone H1 as a substrate

-

[γ-³²P]ATP

-

Tyrphostin AG17 at various concentrations

-

-

Procedure:

-

Prepare the kinase reaction mixture containing the Cdk2/Cyclin E complex and Histone H1 in the kinase assay buffer.

-

Add Tyrphostin AG17 at a range of concentrations and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated Histone H1 by autoradiography.

-

Quantify the band intensity to determine the inhibitory effect of AG17.

-

Conclusion

Tyrphostin AG17 is a potent inhibitor with a complex mechanism of action that extends beyond simple EGFR kinase inhibition. Its ability to disrupt mitochondrial function and inhibit cell cycle progression makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists working with this compound, facilitating further investigation into its therapeutic potential.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-EGFR (Tyr1068) Monoclonal Antibody (S.684.2) (MA5-15199) [thermofisher.com]

- 4. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. EGFR Antibody | Affinity Biosciences [affbiotech.com]

Unraveling the Impact of SF-6847 on Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-6847, a potent phenolic derivative, has long been recognized as a classical uncoupler of oxidative phosphorylation. Its primary mechanism of action involves the dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production. This technical guide provides an in-depth analysis of the effects of SF-6847 on ΔΨm, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. A significant focus is placed on the emerging understanding that SF-6847's effects are not solely due to its protonophoric activity but are also mediated by key mitochondrial proteins, namely the Adenine Nucleotide Carrier (AAC) and Uncoupling Protein 1 (UCP1). This guide is intended to be a comprehensive resource for researchers and professionals in drug development investigating mitochondrial function and dysfunction.

Introduction

The inner mitochondrial membrane maintains an electrochemical gradient, the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis, ion homeostasis, and reactive oxygen species (ROS) signaling. Compounds that disrupt this potential are known as mitochondrial uncouplers. SF-6847, chemically known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a highly potent uncoupler that has been instrumental in studying mitochondrial bioenergetics. Its ability to transport protons across the inner mitochondrial membrane dissipates the proton motive force, leading to a decrease in ΔΨm, an increase in oxygen consumption, and a reduction in ATP synthesis.

Recent evidence has challenged the traditional view of SF-6847 as a simple protonophore, revealing a more complex mechanism involving the activation of specific mitochondrial proteins. This guide will explore both the classical and contemporary understanding of SF-6847's action on mitochondrial membrane potential.

Quantitative Effects of SF-6847 on Mitochondrial Membrane Potential

The uncoupling activity of SF-6847 is highly concentration-dependent. While specific IC50 values for the direct reduction of mitochondrial membrane potential are not consistently reported across the literature, its potent effects are observed at nanomolar concentrations. For instance, complete uncoupling of oxidative phosphorylation in rat liver mitochondria has been reported to occur at approximately 20 nM of SF-6847[1]. The impact of SF-6847 on mitochondrial respiration, a direct consequence of ΔΨm dissipation, provides a quantitative measure of its activity.

Table 1: Concentration-Dependent Effects of SF-6847 on Mitochondrial Respiration

| Concentration Range | Observed Effect on Mitochondrial Respiration | Organism/System | Reference |

| Nanomolar (e.g., ~20 nM) | Complete uncoupling of oxidative phosphorylation | Rat Liver Mitochondria | [1] |

| Nanomolar | Robust induction of mitochondrial proton leak (IH) | Mouse Cardiac Mitochondria | [2][3] |

| Submicromolar | Stimulation of respiration | Rat Liver Mitochondria |

Note: This table is a summary of qualitative descriptions due to the lack of specific quantitative data in the reviewed literature. Further targeted quantitative studies are needed to establish precise dose-response curves for ΔΨm.

Core Mechanisms of Action

Classical Protonophoric Activity

The traditional model of SF-6847 action posits that it functions as a protonophore, a lipid-soluble weak acid that can shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase.

The proposed cycle is as follows:

-

Protonation: In the acidic intermembrane space, the anionic form of SF-6847 picks up a proton.

-

Translocation: The neutral, protonated form of SF-6847 diffuses across the inner mitochondrial membrane into the matrix.

-

Deprotonation: In the alkaline mitochondrial matrix, the SF-6847 molecule releases the proton.

-

Return: The anionic form of SF-6847 returns to the intermembrane space to repeat the cycle.

This continuous shuttling of protons dissipates the proton gradient, leading to a decrease in the mitochondrial membrane potential.

Protein-Mediated Proton Leak: The Role of AAC and UCP1

Recent groundbreaking research has demonstrated that the primary mechanism of action for SF-6847 and other classical uncouplers in mitochondria involves the activation of specific inner membrane proteins to induce a proton leak[2][3]. This finding signifies a paradigm shift in our understanding of these molecules.

Adenine Nucleotide Carrier (AAC): The AAC is primarily responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. The research by Bertholet et al. (2022) provides compelling evidence that SF-6847 can bind to AAC and induce a conformational change that facilitates the transport of protons into the mitochondrial matrix[2][3]. This action is independent of the carrier's nucleotide transport function.

Uncoupling Protein 1 (UCP1): UCP1 is a key protein in brown adipose tissue responsible for non-shivering thermogenesis. It functions as a proton transporter activated by fatty acids. The same study demonstrated that SF-6847 can also activate UCP1 to induce a proton leak, mimicking the effect of fatty acids[2][3].

This protein-mediated mechanism suggests that SF-6847's effects are more specific than previously thought and opens new avenues for the development of targeted mitochondrial therapeutics.

Experimental Protocols

The measurement of mitochondrial membrane potential is crucial for studying the effects of SF-6847. Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner are commonly used.

Measurement of Mitochondrial Membrane Potential using Safranin O

Safranin O is a lipophilic cationic dye that accumulates in energized mitochondria, leading to a quench of its fluorescence. A decrease in ΔΨm results in the release of the dye and an increase in fluorescence.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% (w/v) BSA, pH 7.2)

-

Respiratory substrates (e.g., 5 mM succinate and 2.5 µM rotenone)

-

Safranin O stock solution (e.g., 1 mM in DMSO)

-

SF-6847 stock solution (e.g., in DMSO)

-

Fluorometer with dual-wavelength excitation and emission capabilities

Procedure:

-

Mitochondrial Suspension: Resuspend isolated mitochondria in the respiration buffer to a final concentration of approximately 0.5 mg/mL.

-

Fluorometer Setup: Set the fluorometer to measure the absorbance difference between two wavelengths (e.g., 555 nm and 523 nm) to monitor the potential-sensitive spectral shift of safranin O.

-

Baseline Measurement: Add the mitochondrial suspension to the cuvette and record a stable baseline.

-

Energization: Add the respiratory substrates to energize the mitochondria and establish a stable mitochondrial membrane potential. This will be observed as a decrease in the absorbance difference.

-

SF-6847 Addition: Add aliquots of SF-6847 at various concentrations to the cuvette and record the change in the absorbance difference. A dose-dependent increase in the absorbance difference indicates depolarization of the mitochondrial membrane.

-

Data Analysis: Plot the change in absorbance difference against the concentration of SF-6847 to generate a dose-response curve.

Measurement of Mitochondrial Membrane Potential in Intact Cells using TMRM/TMRE

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria. A decrease in ΔΨm leads to a decrease in mitochondrial fluorescence.

Materials:

-

Cultured cells

-

Cell culture medium

-

TMRM or TMRE stock solution (e.g., 10 mM in DMSO)

-

SF-6847 stock solution (e.g., in DMSO)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging plate or dish.

-

Dye Loading: Incubate the cells with a low concentration of TMRM or TMRE (e.g., 25-100 nM) in cell culture medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh, pre-warmed medium to remove excess dye.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells.

-

SF-6847 Treatment: Add SF-6847 at various concentrations to the cells.

-

Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in mitochondrial fluorescence over time.

-

Data Analysis: Quantify the fluorescence intensity of the mitochondria in the images. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Conclusion

SF-6847 remains a powerful tool for investigating mitochondrial function. While its classical role as a protonophore is well-established, the discovery of its ability to activate AAC and UCP1 to induce a proton leak has added a new layer of complexity and specificity to its mechanism of action. This technical guide provides a comprehensive overview of the effects of SF-6847 on mitochondrial membrane potential, equipping researchers with the necessary knowledge to effectively utilize this compound in their studies. The provided experimental protocols offer a starting point for the quantitative assessment of these effects, and the visualized pathways serve to clarify the intricate molecular interactions involved. As our understanding of mitochondrial biology continues to evolve, so too will our appreciation for the nuanced mechanisms of compounds like SF-6847.

References

The Discovery and Scientific Journey of Malonoben: A Technical Whitepaper

Foreword: This document provides a comprehensive technical overview of the discovery, history, and mechanisms of action of Malonoben. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of this potent bioactive compound. This guide delves into its dual-role as a mitochondrial uncoupler and a protein tyrosine kinase inhibitor, presenting key experimental findings, methodologies, and the signaling pathways it modulates.

Discovery and Early History

Malonoben, scientifically known as 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile, first emerged in the scientific literature in the early 1970s. It was initially identified and characterized by Dr. H. Terada and colleagues, who were investigating a series of synthetic compounds for their effects on biological membranes. Also referred to by several synonyms including SF-6847 , Tyrphostin A9 , GCP5126 , and AG-17 , Malonoben quickly distinguished itself as an exceptionally potent uncoupler of oxidative phosphorylation in mitochondria.

Early studies in 1974 highlighted its remarkable potency, reported to be over 1800 times that of the classic uncoupling agent 2,4-dinitrophenol (DNP). This discovery positioned Malonoben as a valuable tool for studying mitochondrial bioenergetics and the chemiosmotic theory. The initial research focused on its ability to dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis.

Physicochemical Properties and Synthesis

Malonoben is a lipophilic molecule with the chemical formula C₁₈H₂₂N₂O. Its structure features a sterically hindered phenolic ring, a characteristic often associated with antioxidant activity, and a malononitrile group.

| Property | Value | Source |

| IUPAC Name | 2-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile | PubChem |

| Molecular Formula | C₁₈H₂₂N₂O | PubChem |

| Molecular Weight | 282.38 g/mol | PubChem |

| Melting Point | 141-143 °C | PubChem |

| CAS Number | 10537-47-0 | PubChem |

The synthesis of Malonoben is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for Malonoben Synthesis

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Distilled water

Procedure:

-

Dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain pure Malonoben.

Mechanism of Action

Malonoben exhibits a dual mechanism of action, making it a compound of significant interest in both cell biology and pharmacology.

Mitochondrial Uncoupling

As a protonophore, Malonoben disrupts the proton gradient across the inner mitochondrial membrane. It achieves this by shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase complex. This uncoupling of electron transport from oxidative phosphorylation leads to a decrease in ATP synthesis, an increase in oxygen consumption, and the dissipation of energy as heat.

Principle: The lipophilic cationic dye JC-1 is commonly used to measure mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.

Procedure:

-

Culture cells to the desired confluency in a multi-well plate.

-

Treat the cells with various concentrations of Malonoben for a specified duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).

-

Prepare a working solution of JC-1 dye in a suitable buffer.

-

Remove the treatment medium and incubate the cells with the JC-1 working solution in the dark at 37°C for 15-30 minutes.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity at both red (e.g., Ex/Em ~585/590 nm) and green (e.g., Ex/Em ~510/527 nm) wavelengths using a fluorescence plate reader or microscope.

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Protein Tyrosine Kinase Inhibition

Beyond its effects on mitochondria, Malonoben was later identified as a potent inhibitor of several protein tyrosine kinases (PTKs). This discovery, under its synonym Tyrphostin A9, expanded its potential therapeutic applications, particularly in the context of cancer and other proliferative diseases.

Malonoben has been shown to inhibit the following key tyrosine kinases:

-

Platelet-Derived Growth Factor Receptor (PDGFR): It is a potent inhibitor of PDGFR, a receptor tyrosine kinase involved in cell growth, proliferation, and angiogenesis.

-

Epidermal Growth Factor Receptor (EGFR): Malonoben also targets EGFR, another crucial receptor tyrosine kinase implicated in the growth and survival of many cancer types.

-

Proline-rich Tyrosine Kinase 2 (PYK2): It has been demonstrated to suppress the phosphorylation of PYK2, a non-receptor tyrosine kinase involved in cell migration and invasion.

The inhibition of these kinases disrupts downstream signaling cascades, most notably the PYK2/EGFR-ERK pathway , leading to a reduction in cell proliferation, migration, and the induction of apoptosis.

| Target Kinase | IC₅₀ / EC₅₀ | Cell Line/Assay |

| PDGFR | ~0.5 µM | In vitro kinase assay |

| EGFR | ~48.5 nM (EC₅₀) | HCT-116 cells |

| VEGFR-2 | ~28.2 nM (EC₅₀) | HCT-116 cells |

Principle: The inhibitory effect of Malonoben on a specific tyrosine kinase can be quantified using an in vitro kinase assay. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Procedure:

-

Recombinant human EGFR or PDGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

A series of Malonoben concentrations are added to the reaction wells.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of ATP using a luminescent assay.

-

The percentage of kinase inhibition is calculated for each Malonoben concentration.

-

The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies and Therapeutic Potential

The dual mechanism of action of Malonoben has prompted investigations into its therapeutic potential in various disease models. In vivo studies in animal models have demonstrated its ability to inhibit tumor growth and reduce neointimal formation after vascular injury.

Experimental Workflow: In Vivo Tumor Xenograft Study

Despite its promising preclinical activity, there is no publicly available information on Malonoben (or its synonyms) having entered clinical trials for any indication. The reasons for this are not explicitly documented but could be related to pharmacokinetic properties, off-target effects, or the development of more selective inhibitors.

Conclusion

Malonoben represents a fascinating molecule with a rich scientific history. Its journey from a potent mitochondrial uncoupler to a multi-targeting protein tyrosine kinase inhibitor showcases the serendipitous nature of drug discovery. While it has not progressed to clinical use, Malonoben remains an invaluable tool for researchers studying mitochondrial function and cancer cell signaling. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and understanding of this unique compound and its complex biological activities.

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide solubility in DMSO and ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, experimental protocols, and relevant biological pathways associated with the compound (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide, also commonly known as Tyrphostin AG17 or SF-6847.

Core Compound Properties

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is a synthetic compound belonging to the tyrphostin family, which are known inhibitors of protein tyrosine kinases. It has been investigated for its potential as an anti-cancer agent and a modulator of adipocyte differentiation.

Solubility Data

The solubility of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide in dimethyl sulfoxide (DMSO) and ethanol is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data from various suppliers.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | 51 | 180.6 | AdooQ® |

| DMSO | 30 | - | Cayman Chemical[1] |

| Ethanol | 51 | 180.6 | AdooQ® |

| Ethanol | 12 | - | Cayman Chemical[1] |

Note: The molecular weight of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide is 282.4 g/mol .

Experimental Protocols

Objective: To determine the thermodynamic solubility of (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide in a given solvent (e.g., DMSO, ethanol).

Methodology: Shake-Flask Method (Excess Solid)

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

-

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of glass vials.

-

Dispense a precise volume of the desired solvent (DMSO or ethanol) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with an appropriate solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in mg/mL or mM.

-

Biological Activity and Signaling Pathways

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide (Tyrphostin AG17) is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Its mechanism of action also involves the disruption of mitochondrial function, leading to apoptosis (programmed cell death).

Below is a diagram illustrating the high-level signaling pathway affected by this compound.

References

The Potent Mitochondrial Uncoupler SF-6847: A Technical Guide to its Role in Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-6847, also known as 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile, is a classical protonophoric uncoupler of oxidative phosphorylation. Its profound impact on mitochondrial bioenergetics has made it a valuable tool in metabolic research. This technical guide provides an in-depth analysis of SF-6847's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular respiration. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize SF-6847 in their studies of mitochondrial function and dysfunction.

Introduction to Oxidative Phosphorylation and Uncoupling

Oxidative phosphorylation (OXPHOS) is the primary mechanism by which eukaryotic cells generate adenosine triphosphate (ATP), the main currency of cellular energy. This process occurs within the mitochondria and involves a series of redox reactions carried out by the electron transport chain (ETC). The ETC harnesses the energy from the oxidation of substrates to pump protons (H+) from the mitochondrial matrix to the intermembrane space, establishing an electrochemical proton gradient. The potential energy stored in this gradient, known as the proton-motive force, drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.

Mitochondrial uncouplers are molecules that disrupt the tight coupling between electron transport and ATP synthesis. They achieve this by providing an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton gradient. This leads to a futile cycle of substrate oxidation and proton pumping without the concomitant production of ATP. The energy that would have been used for ATP synthesis is instead dissipated as heat.

SF-6847: A Potent Protonophoric Uncoupler

SF-6847 is a highly potent, weakly acidic uncoupler that acts as a protonophore.[1] Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. The mechanism of action involves the shuttling of protons across this membrane, effectively short-circuiting the proton-motive force.

Mechanism of Action

The uncoupling activity of SF-6847 is attributed to its ability to exist in both protonated and deprotonated states. In the acidic environment of the intermembrane space, the phenolic hydroxyl group of SF-6847 becomes protonated. The neutral, protonated form of the molecule then diffuses across the inner mitochondrial membrane into the more alkaline matrix. Once in the matrix, it releases its proton, returning to its anionic form. This anionic form is then able to translocate back across the membrane to the intermembrane space, completing the catalytic cycle of proton transport. This continuous shuttling of protons dissipates the gradient necessary for ATP synthesis.

Quantitative Analysis of SF-6847 Activity

The potency of SF-6847 as an uncoupler is well-documented. It has been shown to induce complete uncoupling in rat liver mitochondria at nanomolar concentrations. One study reported that less than 0.2 molecules of SF-6847 per respiratory chain are sufficient to cause complete uncoupling. While a comprehensive table of IC50 values from multiple studies is ideal, the available literature consistently points to its high potency.

| Parameter | Value | Cell/Tissue Type | Reference |

| Concentration for Complete Uncoupling | ~20 nM | Rat Liver Mitochondria | [2] |

| Stoichiometry for Complete Uncoupling | < 0.2 molecules/respiratory chain | Rat Liver Mitochondria | [2] |

Table 1: Quantitative Data on the Uncoupling Activity of SF-6847. This table summarizes key quantitative parameters of SF-6847's effect on oxidative phosphorylation.

Experimental Protocols

The following protocols provide a framework for assessing the uncoupling activity of SF-6847.

Preparation of Isolated Mitochondria from Rat Liver

This protocol is a standard method for obtaining functional mitochondria for in vitro assays.

Materials:

-

Male Wistar rats (200-250 g)

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize the rat according to approved animal welfare protocols.

-

Excise the liver and place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

-

Homogenize the liver tissue in 10 volumes of ice-cold Isolation Buffer I with 0.5% BSA using a loose-fitting Glass-Teflon homogenizer (3-4 strokes at 500 rpm).

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

-

Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the isolated mitochondria on ice and use them within a few hours for functional assays.

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer